H-His-Thr-Gln-Ile-Thr-Lys-Val-OH
Description
Significance of Oligopeptides in Biological Regulation and Chemical Biology
Oligopeptides, which are short chains of amino acids typically comprising between two and twenty residues, are fundamental to biological regulation. fiveable.me They function as signaling molecules and hormones, mediating a wide array of physiological responses with high specificity and efficiency. fiveable.me Their compact size allows for rapid synthesis and degradation, making them ideal for biological systems that require swift responses. fiveable.me In chemical biology, oligopeptides serve as invaluable tools. They can be synthesized and modified to probe complex biological systems, helping to unravel the mechanisms of protein-protein interactions and cellular signaling pathways. nih.gov
The Structural Diversity and Functional Implications of Short Linear Peptides
Short linear motifs (SLiMs) are short, evolutionarily conserved stretches of amino acids, typically 3 to 10 residues long, that act as functional modules within proteins. nih.gov These motifs are critical for mediating protein-protein interactions, which are central to nearly all cellular pathways, including signal transduction and regulatory networks. wikipedia.orgacs.org The functional diversity of SLiMs is vast; they can be involved in everything from cell division and metabolism to stress responses and cell-to-cell communication. nih.gov The specific sequence of a short linear peptide dictates its binding partners and, consequently, its biological role. wikipedia.org Even subtle changes in the amino acid sequence can lead to significant alterations in function, highlighting the intricate relationship between peptide structure and activity.
Rationale for Investigating H-His-Thr-Gln-Ile-Thr-Lys-Val-OH: A Case Study in Peptide Research
The heptapeptide (B1575542) this compound presents an interesting case study for peptide research due to the unique properties of its constituent amino acids and its potential roles within a larger biological context.
Amino Acid Composition and its Potential for Biological Activity
The biological activity of a peptide is intrinsically linked to the physicochemical properties of its amino acid residues. The heptapeptide is composed of Histidine (His), Threonine (Thr), Glutamine (Gln), Isoleucine (Ile), Lysine (B10760008) (Lys), and Valine (Val).
Histidine (His): An essential amino acid with a unique imidazole (B134444) side chain that can act as both a proton donor and acceptor at physiological pH. wikipedia.org This property makes it a frequent participant in enzyme-catalyzed reactions. nih.govnews-medical.net Histidine is also a precursor for histamine, a key molecule in inflammatory and immune responses, and plays a role in metal ion chelation. nih.govmdpi.com
Threonine (Thr): An essential amino acid with a hydroxyl group, making it a polar, uncharged residue. vedantu.com It is crucial for protein synthesis and balance, the formation of connective tissues like collagen and elastin, and immune function by supporting antibody production. vedantu.comclevelandclinic.org Threonine's hydroxyl group can be phosphorylated, a key mechanism for regulating protein activity.
Glutamine (Gln): The most abundant amino acid in the blood, it is a non-essential, polar amino acid. wikipedia.org Glutamine is a vital energy source for cells, especially immune and intestinal cells, and plays a critical role in nitrogen transport, acid-base balance, and the synthesis of nucleotides. wikipedia.orgnbinno.comnih.gov
Isoleucine (Ile): An essential, non-polar, branched-chain amino acid (BCAA). It is involved in muscle metabolism, energy regulation, and immune function. clevelandclinic.org Isoleucine is also necessary for the production of hemoglobin. rochester.eduqntsport.com
Lysine (Lys): An essential amino acid with a positively charged side chain at physiological pH. It is fundamental for protein synthesis, collagen formation, and the production of carnitine, which is essential for fatty acid metabolism. wikipedia.org Lysine also aids in calcium absorption and is involved in immune responses. biologyinsights.comyoutube.com
Valine (Val): Another essential, non-polar BCAA. wikipedia.org Valine is critical for muscle growth and repair, tissue regeneration, and energy production. clevelandclinic.orgchemicalbook.comnumberanalytics.com It is also involved in stimulating the central nervous system. chemicalbook.com
The combination of charged (His, Lys), polar (Thr, Gln), and hydrophobic (Ile, Val) residues gives this heptapeptide a mixed character, suggesting it could interact with a variety of molecular targets. The presence of multiple essential amino acids underscores its potential biological significance if it were derived from a dietary protein source.
Table 1: Properties of the Amino Acids in this compound
| Amino Acid | Abbreviation | Type | Key Functions |
|---|---|---|---|
| Histidine | His, H | Essential, Positively Charged | Enzyme catalysis, Precursor to histamine, Metal ion chelation. wikipedia.orgnih.govnews-medical.netmdpi.com |
| Threonine | Thr, T | Essential, Polar, Uncharged | Protein synthesis, Collagen/elastin formation, Immune support. vedantu.comclevelandclinic.org |
| Glutamine | Gln, Q | Conditionally Essential, Polar, Uncharged | Cellular energy, Nitrogen transport, Immune function, Gut health. wikipedia.orgnbinno.comnih.gov |
| Isoleucine | Ile, I | Essential, Non-polar, BCAA | Muscle metabolism, Energy regulation, Hemoglobin production. clevelandclinic.orgrochester.eduqntsport.com |
| Lysine | Lys, K | Essential, Positively Charged | Protein synthesis, Collagen formation, Carnitine production, Calcium absorption. wikipedia.orgbiologyinsights.comyoutube.com |
| Valine | Val, V | Essential, Non-polar, BCAA | Muscle growth and repair, Energy production, Tissue regeneration. clevelandclinic.orgchemicalbook.comnumberanalytics.com |
Hypothesized Role as a Proteolytic Fragment or Synthetic Probe
Given its structure, the heptapeptide this compound could plausibly exist as a proteolytic fragment or be designed as a synthetic probe.
Proteolytic Fragment: Many biologically active peptides are generated through the enzymatic cleavage of larger precursor proteins. fiveable.me For instance, prolyl oligopeptidase can generate immunoactive peptides from proteins like collagen. tandfonline.com The sequence this compound does not immediately match a widely known, named bioactive peptide in the searched literature. However, it is conceivable that it could be a fragment of a larger, as-yet-unstudied protein, or a fragment generated by a specific protease. For example, proteases like trypsin cleave peptide chains at the carboxyl side of lysine and arginine residues. The presence of lysine in the sixth position suggests this peptide could be a product of such enzymatic activity.
Synthetic Probe: Short, well-defined peptides are frequently synthesized for research purposes. nih.gov They can be used as "tools" to study biological processes, such as in the development of hydrogels for tissue engineering, where specific peptide sequences are used as crosslinkers that can be degraded by cellular enzymes. mdpi.com A synthetic peptide with the sequence this compound could be designed to mimic a binding site of a protein, to act as a competitive inhibitor for an enzyme, or to be used as an antigen to generate antibodies. The specific combination of amino acids could be tailored to achieve desired properties like solubility, charge, and binding affinity for a particular research application.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Histidine |
| Threonine |
| Glutamine |
| Isoleucine |
| Lysine |
| Valine |
| Histamine |
| Collagen |
| Elastin |
| Carnitine |
| Prolyl oligopeptidase |
Structure
2D Structure
Properties
CAS No. |
296248-30-1 |
|---|---|
Molecular Formula |
C36H63N11O11 |
Molecular Weight |
826.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C36H63N11O11/c1-7-18(4)27(33(54)47-29(20(6)49)35(56)42-23(10-8-9-13-37)31(52)44-26(17(2)3)36(57)58)45-32(53)24(11-12-25(39)50)43-34(55)28(19(5)48)46-30(51)22(38)14-21-15-40-16-41-21/h15-20,22-24,26-29,48-49H,7-14,37-38H2,1-6H3,(H2,39,50)(H,40,41)(H,42,56)(H,43,55)(H,44,52)(H,45,53)(H,46,51)(H,47,54)(H,57,58)/t18-,19+,20+,22-,23-,24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
YLANSBCLGSBCLZ-ZIGCIBDXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of H His Thr Gln Ile Thr Lys Val Oh
Solid-Phase Peptide Synthesis (SPPS) Optimization for Heptapeptide (B1575542) Production
The choice of coupling reagents and solid support are critical factors in SPPS. For the synthesis of H-His-Thr-Gln-Ile-Thr-Lys-Val-OH, a variety of resins and coupling agents can be employed, each with its own advantages.
Resin Selection: The selection of the resin is dictated by the C-terminal amino acid and the desired cleavage conditions. For a C-terminal valine with a free carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is often preferred due to its acid lability, which allows for mild cleavage conditions that preserve sensitive protecting groups on the amino acid side chains. Alternatively, Wang resin can be used, although it requires stronger acid for cleavage.
Coupling Chemistry: The formation of the peptide bond between the incoming amino acid and the N-terminus of the growing peptide chain is facilitated by coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as hydroxybenzotriazole (B1436442) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. More advanced phosphonium- and aminium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) offer faster and more efficient coupling, which can be particularly beneficial for sterically hindered couplings, such as the one involving isoleucine and threonine in the target sequence.
Table 1: Comparison of Coupling Reagents for the Synthesis of this compound
| Coupling Reagent | Additive | Advantages | Potential Drawbacks |
| DCC | HOBt | Cost-effective | Formation of insoluble dicyclohexylurea (DCU) byproduct |
| DIC | HOAt | Soluble urea (B33335) byproduct | Slower coupling kinetics compared to phosphonium/aminium reagents |
| HBTU | HOBt/DIPEA | Fast and efficient | Potential for side reactions if not used correctly |
| HATU | DIPEA | Very fast and highly efficient, good for hindered couplings | Higher cost |
Once the peptide sequence is fully assembled on the solid support, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the resin and the protecting groups used for the amino acid side chains.
For the this compound sequence, the side chains of histidine (His), threonine (Thr), glutamine (Gln), and lysine (B10760008) (Lys) require protection during synthesis. Typically, a trityl (Trt) group is used for the imidazole (B134444) side chain of histidine, a tert-butyl (tBu) group for the hydroxyl of threonine, a trityl (Trt) group for the amide of glutamine, and a tert-butyloxycarbonyl (Boc) group for the ε-amino group of lysine.
A standard cleavage cocktail for a peptide with these protecting groups synthesized on a 2-CTC resin would be a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. TFA serves as the strong acid to cleave the peptide from the resin and remove the protecting groups. TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of the protecting groups, thus preventing side reactions. Water helps to hydrolyze any remaining protecting groups.
Table 2: Typical Cleavage Cocktail for this compound
| Reagent | Function | Typical Percentage |
| Trifluoroacetic Acid (TFA) | Cleavage from resin, removal of protecting groups | 95% |
| Triisopropylsilane (TIS) | Scavenger | 2.5% |
| Water | Hydrolysis | 2.5% |
Solution-Phase Synthesis and Hybrid Approaches
While SPPS is dominant for peptide synthesis, solution-phase synthesis, also known as liquid-phase synthesis, remains a viable and sometimes advantageous method, particularly for large-scale production. neulandlabs.com In this approach, the peptide is synthesized in a stepwise manner in a homogenous solution. This method allows for the purification of intermediates at each step, which can lead to a higher purity of the final product.
A hybrid approach combines the advantages of both solid-phase and solution-phase synthesis. neulandlabs.com For a heptapeptide like this compound, a hybrid strategy could involve the synthesis of smaller peptide fragments (e.g., di- or tripeptides) via SPPS, which are then purified and coupled together in solution. This can be more efficient for longer or more complex peptides. neulandlabs.com
Chemoenzymatic Synthesis of Peptide Variants
Chemoenzymatic synthesis utilizes enzymes to catalyze specific bond formations, offering high selectivity and mild reaction conditions. For the synthesis of variants of this compound, enzymes like proteases (e.g., trypsin, chymotrypsin) can be used in reverse, under kinetically controlled conditions, to ligate peptide fragments. This method is particularly useful for introducing modifications at specific sites without the need for extensive protecting group chemistry.
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is a powerful tool for studying the mechanism of action, metabolism, and conformational dynamics of peptides. For this compound, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated. This is typically achieved by using isotopically labeled amino acids during SPPS. For example, a ¹³C-labeled isoleucine or a ¹⁵N-labeled lysine could be incorporated into the sequence to serve as a probe for NMR spectroscopic studies or as an internal standard for mass spectrometry-based quantification. The combined chemical and enzymatic synthesis of labeled L-amino acids can also be employed to generate these labeled precursors. iaea.org
Post-Synthetic Modification and Chemical Conjugation of this compound
Post-synthetic modification allows for the introduction of functional groups or moieties onto the peptide after its synthesis, expanding its chemical diversity and potential applications. ntu.ac.uk The side chain of the lysine residue in this compound is a prime target for such modifications due to its nucleophilic ε-amino group. nih.gov
Common modifications include:
Biotinylation: The conjugation of biotin (B1667282) for affinity purification or detection.
Fluorescent Labeling: The attachment of a fluorophore (e.g., fluorescein, rhodamine) to the lysine side chain for use in fluorescence microscopy or flow cytometry.
Pegylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to improve solubility, stability, and pharmacokinetic properties.
Cyclization: The formation of a cyclic peptide through a linkage between the N-terminus and the C-terminus, or between side chains, which can enhance conformational stability and biological activity.
Chemical conjugation strategies often target the primary amine of the lysine side chain. researchgate.net Reagents such as N-hydroxysuccinimide (NHS) esters are commonly used to form stable amide bonds with the lysine amine under mild conditions.
Structural Elucidation and Conformational Dynamics of H His Thr Gln Ile Thr Lys Val Oh
Spectroscopic Characterization for Primary Structure Confirmation
The primary structure, the linear sequence of amino acids, of H-His-Thr-Gln-Ile-Thr-Lys-Val-OH is unequivocally confirmed through the synergistic use of mass spectrometry and amino acid analysis.
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of peptides. acs.orgosu.edu In a typical bottom-up proteomics approach, the peptide is ionized, often using electrospray ionization (ESI), and then subjected to tandem mass spectrometry (MS/MS). acs.orgosu.edu During MS/MS, the peptide is fragmented at the peptide bonds, primarily generating b- and y-type ions. acs.orguab.edu The mass difference between consecutive ions in the b-series or y-series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. acs.org
For this compound, the theoretical monoisotopic mass is calculated to be 842.46 Da. High-resolution mass spectrometry would be expected to yield a measured mass very close to this value. The fragmentation pattern in an MS/MS experiment would produce a ladder of b- and y-ions, as detailed in the table below.
Table 1: Theoretical MS/MS Fragmentation of this compound
| Amino Acid | b-ion (m/z) | y-ion (m/z) |
|---|---|---|
| His | 138.0662 | 843.4680 |
| Thr | 239.1139 | 705.4018 |
| Gln | 367.1725 | 604.3541 |
| Ile | 480.2566 | 476.2955 |
| Thr | 581.3043 | 363.2114 |
| Lys | 709.4002 | 262.1637 |
| Val | 808.4686 | 134.0678 |
Complementing mass spectrometry, amino acid analysis provides quantitative information on the amino acid composition of the peptide. This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, typically by chromatography. This analysis would confirm the presence and ratio of Histidine, Threonine, Glutamine, Isoleucine, Lysine (B10760008), and Valine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. utexas.edu For a short and likely flexible peptide such as this compound, NMR can provide detailed insights into its conformational ensemble.
Assignment of Resonances
The first step in any NMR structural study is the sequence-specific assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances. utexas.eduwustl.edu This is typically achieved using a combination of two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch
COSY spectra reveal through-bond correlations between protons that are coupled to each other, typically those separated by two or three bonds.
TOCSY spectra establish correlations between all protons within a spin system, effectively identifying all the protons belonging to a particular amino acid residue. utexas.edu
NOESY spectra show through-space correlations between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for structure calculation. utexas.edunih.gov
For a short, unstructured peptide, the chemical shifts of the protons are expected to be close to their random coil values. uzh.ch A hypothetical resonance assignment for this compound is presented below.
Table 2: Hypothetical ¹H NMR Resonance Assignments (in ppm) for this compound in H₂O/D₂O (90/10) at pH 5.5
| Residue | NH | Hα | Hβ | Other Protons |
|---|---|---|---|---|
| His | 8.45 | 4.68 | 3.20, 3.10 | δ2-H: 7.15, ε1-H: 8.05 |
| Thr | 8.21 | 4.35 | 4.22 | γ2-CH₃: 1.25 |
| Gln | 8.33 | 4.30 | 2.15, 2.05 | γ-CH₂: 2.40, δ-NH₂: 7.50, 6.85 |
| Ile | 8.15 | 4.20 | 1.90 | γ-CH₂: 1.45, 1.15; γ-CH₃: 0.95; δ-CH₃: 0.90 |
| Thr | 8.25 | 4.38 | 4.25 | γ2-CH₃: 1.28 |
| Lys | 8.18 | 4.25 | 1.85, 1.75 | γ-CH₂: 1.40; δ-CH₂: 1.65; ε-CH₂: 3.00 |
| Val | 8.12 | 4.15 | 2.10 | γ-CH₃: 1.00, 0.95 |
Analysis of Conformational Flexibility
The flexibility of the peptide can be further investigated by measuring NMR relaxation parameters, such as the ¹⁵N spin-lattice (T₁) and spin-spin (T₂) relaxation times, and the heteronuclear {¹H}-¹⁵N NOE. Regions of the peptide with high flexibility will exhibit distinct relaxation characteristics compared to more rigid regions. For this heptapeptide (B1575542), it is expected that the entire backbone would display a high degree of flexibility, consistent with a random coil state.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
α-helices show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. nih.gov
β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. nih.gov
Random coil structures are characterized by a strong negative band near 198 nm and very low ellipticity above 210 nm. researchgate.netumich.eduacs.org
For this compound, a short peptide lacking strong secondary structure-promoting residues, the CD spectrum is expected to be dominated by the random coil conformation.
Table 3: Estimated Secondary Structure Content of this compound from CD Spectroscopy
| Secondary Structure | Estimated Percentage |
|---|---|
| α-Helix | ~0-5% |
| β-Sheet | ~0-10% |
| Random Coil/Unordered | ~85-100% |
X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Insights
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining high-resolution three-dimensional structures of molecules. However, their application to a small and flexible peptide like this compound presents significant challenges.
X-ray crystallography requires the molecule to form well-ordered crystals. wikipedia.orgwisc.edu Short, flexible peptides often have a high degree of conformational freedom, which hinders their ability to pack into a regular crystalline lattice. nih.gov While it is not impossible to crystallize short peptides, it is generally a difficult and often unsuccessful endeavor. nih.govnih.govmdpi.com
Cryo-electron microscopy is best suited for large macromolecules or macromolecular complexes, typically with molecular weights greater than 50 kDa. pnas.orgnih.gov The small size of the heptapeptide (0.84 kDa) makes it virtually impossible to visualize and align individual particles for high-resolution 3D reconstruction using standard single-particle cryo-EM techniques. pnas.orgamericanpeptidesociety.orgacs.org
Therefore, due to the inherent size and flexibility of this compound, neither X-ray crystallography nor cryo-EM are considered suitable methods for its high-resolution structural determination in isolation.
Computational Approaches to Conformational Sampling and Prediction
Due to the dynamic nature of this compound in solution, a single static structure is insufficient to describe its behavior. Instead, it exists as an ensemble of interconverting conformations. Computational methods provide a means to explore this conformational space and to identify the most populated and energetically favorable structures.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, solvent interactions, and the formation of intramolecular hydrogen bonds that stabilize certain structures.
The process of an MD simulation for this peptide would typically involve the following steps:
System Setup: An initial 3D structure of the peptide is generated, often in an extended conformation. This structure is then placed in a simulation box, which is filled with explicit solvent molecules, most commonly water, to mimic physiological conditions. Ions are also added to neutralize the system and to represent a specific salt concentration.
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to correspond to ambient conditions. This equilibration phase allows the solvent molecules to arrange themselves naturally around the peptide.
Production Run: Once the system is equilibrated, the production MD simulation is run for a significant period, typically on the order of nanoseconds to microseconds, to sample a wide range of conformational states.
Below is a representative table of parameters that would be used in an MD simulation of this compound.
| Parameter | Value/Description |
| Force Field | AMBER ff14SB |
| Solvent Model | TIP3P explicit water |
| Box Type | Triclinic |
| Box Size | 10 Å buffer from the peptide to the box edge |
| Ion Concentration | 0.15 M NaCl |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
| Integration Timestep | 2 fs |
| Ensemble | NPT (isothermal-isobaric) |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
While classical MD simulations are computationally efficient for sampling large-scale conformational changes, they rely on pre-parameterized force fields that may not accurately capture all electronic effects. nih.gov Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a hybrid approach that combines the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the rest of the system. nih.gov
For the this compound peptide, a QM/MM simulation could be particularly useful for studying phenomena such as:
The protonation states of the ionizable residues (Histidine and Lysine) at different pH values.
The detailed nature of hydrogen bonds, including their strength and geometry.
The electronic polarization of the peptide in response to its environment.
In a QM/MM simulation of this heptapeptide, the QM region could be defined as a specific amino acid side chain involved in a critical interaction, or even the entire peptide backbone to more accurately model its electronic properties. The surrounding solvent and counter-ions would be treated with a classical force field (MM). nih.gov This partitioning allows for a computationally feasible yet highly accurate investigation of specific electronic and structural features.
A representative set of parameters for a QM/MM simulation of this compound is provided in the table below.
| Parameter | Value/Description |
| QM Region | Side chain of Histidine |
| QM Method | Density Functional Theory (DFT) with B3LYP functional |
| QM Basis Set | 6-31G* |
| MM Region | Remainder of the peptide and all solvent/ions |
| MM Force Field | AMBER ff14SB |
| Boundary Treatment | Link atom approach |
| Simulation Time | 100 ps |
| Integration Timestep | 1 fs |
| Ensemble | NVT (isothermal-isochoric) |
By employing these advanced computational techniques, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved, paving the way for a deeper insight into its biological role.
Molecular Interactions and Receptor Binding Profiling of H His Thr Gln Ile Thr Lys Val Oh
Investigation of Protein-Peptide Interaction Interfaces
The initial step in characterizing the biological role of H-His-Thr-Gln-Ile-Thr-Lys-Val-OH involves identifying its binding partners and mapping the interaction interfaces.
The primary structure of this compound contains several sequence motifs that suggest potential interactions with specific protein domains. The presence of both a positively charged Histidine (His) and Lysine (B10760008) (Lys) residue can facilitate electrostatic interactions with negatively charged pockets on receptor surfaces. The Threonine (Thr) residues are potential sites for phosphorylation, suggesting that kinases could be interacting partners. Furthermore, the hydrophobic Isoleucine (Ile) and Valine (Val) residues may engage in hydrophobic interactions within the binding pocket of a receptor.
Sequence analysis tools can be utilized to screen protein databases for proteins containing domains known to bind to motifs present in the peptide. nih.gov For instance, certain protein interaction modules, such as SH2 or SH3 domains, recognize specific short peptide sequences. While the exact sequence of this octapeptide may not correspond to a canonical binding motif, its combination of charged, polar, and hydrophobic residues provides a basis for predicting potential interacting protein families, including cell surface receptors, enzymes, and intracellular signaling proteins. quizlet.comquora.com
To experimentally validate predicted interactions and discover novel binding partners, various screening methodologies can be employed. A common approach is to synthesize a labeled version of the peptide, for instance with a fluorescent tag or biotin (B1667282), and use it as a probe in assays with recombinant proteins or cell lysates. Affinity chromatography, where the peptide is immobilized on a solid support, can be used to capture its binding partners from a complex mixture, which can then be identified by mass spectrometry.
Cell-based assays are also crucial for identifying interactions in a more physiological context. For example, flow cytometry can be used to quantify the binding of a fluorescently labeled peptide to different cell types. nih.gov Furthermore, competitive binding assays with known ligands for specific receptors can help to identify the molecular target of this compound. nih.gov
Biophysical Characterization of Binding Events
Once a binding partner has been identified, it is essential to quantitatively characterize the interaction using biophysical techniques. These methods provide valuable information about the affinity, kinetics, and thermodynamics of the binding event. nih.govnih.gov
Surface Plasmon Resonance (SPR) is a powerful technique for real-time monitoring of biomolecular interactions. In an SPR experiment, one of the interacting partners (e.g., the receptor) is immobilized on a sensor surface, and the other (the peptide) is flowed over it. The binding is detected as a change in the refractive index, providing data on the association and dissociation rate constants (k_a and k_d), from which the equilibrium dissociation constant (K_D) can be calculated. A lower K_D value indicates a higher binding affinity.
Table 1: Hypothetical Surface Plasmon Resonance (SPR) Data for the Interaction of this compound with a Putative Receptor
| Peptide Concentration (nM) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| 10 | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| 50 | 2.6 x 10⁵ | 5.1 x 10⁻⁴ | 1.96 |
| 100 | 2.4 x 10⁵ | 4.9 x 10⁻⁴ | 2.04 |
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information provides insights into the driving forces behind the binding process.
Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with a Putative Receptor
| Parameter | Value |
| Stoichiometry (n) | 1.05 |
| Dissociation Constant (K_D) | 2.2 µM |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (ΔS) | -15.8 cal/mol/deg |
Fluorescence spectroscopy offers a highly sensitive method for studying peptide-protein interactions. nih.gov If the target protein contains intrinsic fluorophores, such as tryptophan residues, their fluorescence may be altered upon peptide binding, providing a means to monitor the interaction. Alternatively, the peptide can be extrinsically labeled with a fluorescent probe. Changes in the fluorescence properties of the probe, such as intensity or polarization, upon binding to the target protein can be used to determine the binding affinity.
Rational Design of this compound Analogs for Modulated Binding Affinity
With a thorough understanding of the structure-activity relationship of this compound, it is possible to rationally design analogs with modulated binding affinity and selectivity. nih.gov This process often involves a combination of computational modeling and experimental validation.
Alanine (B10760859) scanning mutagenesis is a common technique where each amino acid residue of the peptide is systematically replaced with alanine to determine its contribution to the binding affinity. This helps to identify "hot-spot" residues that are critical for the interaction. Further modifications can then be introduced at these positions to enhance binding. For example, replacing a hydrophobic residue with a bulkier one may increase van der Waals interactions, while substituting a charged residue could optimize electrostatic interactions.
Structure-based drug design, utilizing techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the peptide-receptor complex, can provide detailed atomic-level information about the binding interface. researchgate.net This allows for the precise design of analogs with improved complementarity to the binding pocket. The ultimate goal is to develop novel peptide-based therapeutics with enhanced potency and specificity. researchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For a peptide such as this compound, SAR studies would involve systematically modifying its amino acid sequence and observing the resultant changes in its binding affinity or functional activity at a target receptor.
Key modifications in SAR studies of peptides often include:
Alanine Scanning: Each amino acid residue is sequentially replaced with alanine to identify "hotspot" residues that are critical for biological activity. nih.gov A significant loss of activity upon substitution suggests the original residue plays a key role in receptor binding or conformational stability.
Amino Acid Substitution: Replacing specific amino acids with others that have different properties (e.g., size, charge, hydrophobicity) can provide insights into the nature of the peptide-receptor interaction. For instance, substituting the basic lysine (Lys) with a neutral or acidic residue would reveal the importance of positive charge at that position.
Truncation Analysis: Systematically removing amino acids from the N-terminus or C-terminus can help identify the minimal sequence required for activity. tandfonline.com
Cyclization: Introducing cyclic constraints can lock the peptide into a more bioactive conformation, potentially increasing receptor affinity and stability.
The following table illustrates a hypothetical SAR study on this compound, demonstrating how modifications could impact receptor binding affinity.
| Peptide Analogue | Modification | Hypothetical Receptor Binding Affinity (IC50, nM) | Fold Change vs. Parent Peptide |
| This compound | Parent Peptide | 100 | 1.0 |
| H-Ala -Thr-Gln-Ile-Thr-Lys-Val-OH | His -> Ala | 500 | 5.0 (Loss) |
| H-His-Ala -Gln-Ile-Thr-Lys-Val-OH | Thr -> Ala | 120 | 1.2 (Slight Loss) |
| H-His-Thr-Ala -Ile-Thr-Lys-Val-OH | Gln -> Ala | 800 | 8.0 (Loss) |
| H-His-Thr-Gln-Ala -Thr-Lys-Val-OH | Ile -> Ala | 300 | 3.0 (Loss) |
| H-His-Thr-Gln-Ile-Ala -Lys-Val-OH | Thr -> Ala | 150 | 1.5 (Slight Loss) |
| H-His-Thr-Gln-Ile-Thr-Ala -Val-OH | Lys -> Ala | 1000 | 10.0 (Significant Loss) |
| H-His-Thr-Gln-Ile-Thr-Lys-Ala -OH | Val -> Ala | 250 | 2.5 (Loss) |
| H-His-Thr-Gln-Ile-Thr-Arg -Val-OH | Lys -> Arg | 90 | 0.9 (Slight Gain) |
| cyclo(His-Thr-Gln-Ile-Thr-Lys-Val) | Cyclization | 50 | 0.5 (Gain) |
Note: The data in this table is illustrative and not based on experimental results for this specific peptide.
Peptidomimetic Design Principles Applied to the Heptapeptide (B1575542) Core
While peptides can be potent and selective ligands, their therapeutic use is often limited by poor oral bioavailability and rapid degradation by proteases. Peptidomimetic design aims to create molecules that mimic the essential structural features of a peptide but with improved drug-like properties. youtube.com
For the this compound core, several peptidomimetic strategies could be employed:
Backbone Modifications: Replacing the amide bonds with more stable isosteres, such as alkenes, can prevent enzymatic cleavage while maintaining the spatial arrangement of the side chains. youtube.com
Non-natural Amino Acids: Incorporation of D-amino acids or other non-natural amino acids can confer resistance to proteolysis. mdpi.com
Scaffold-Based Mimetics: The key pharmacophoric side chains can be grafted onto a non-peptide scaffold, such as a benzodiazepine (B76468) or sugar scaffold, to create a small molecule mimetic. nih.gov
The table below outlines potential peptidomimetic modifications for the heptapeptide core.
| Modification Type | Specific Example | Rationale |
| Backbone Modification | Replacement of the Thr-Gln peptide bond with a C=C bond. | Increases resistance to enzymatic degradation. youtube.com |
| Non-natural Amino Acid | Substitution of L-Lys with D-Lys. | Enhances stability against proteases. mdpi.com |
| Side Chain Modification | N-methylation of the His residue. | Can improve membrane permeability and metabolic stability. |
| Scaffold-Based Mimicry | Displaying the side chains of His, Gln, and Lys on a rigid heterocyclic scaffold. | Creates a non-peptide molecule that mimics the key binding interactions. |
Computational Modeling of Peptide-Receptor Complexes and Interaction Hotspots
Computational modeling is an indispensable tool for visualizing and analyzing peptide-receptor interactions at an atomic level. nih.govmdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations can predict the binding mode of this compound to its putative receptor and identify key interaction hotspots.
Molecular Docking: This technique predicts the preferred orientation of the peptide when bound to a receptor, providing a static snapshot of the complex. mdpi.com It can help identify which amino acid side chains are likely to be involved in hydrogen bonding, electrostatic interactions, or hydrophobic contacts.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. nih.govacs.org Free energy calculations, such as MM-PBSA or MM-GBSA, can be used to estimate the binding affinity of the peptide and its analogues. acs.org
The following table summarizes the types of computational analyses that would be applied to study the this compound-receptor complex.
| Computational Method | Information Gained | Potential Findings for this compound |
| Molecular Docking | - Predicted binding pose- Identification of key interacting residues | The positively charged Lys residue forms a salt bridge with an acidic residue in the receptor's binding pocket. The imidazole (B134444) ring of His engages in a hydrogen bond. |
| Molecular Dynamics (MD) Simulations | - Stability of the peptide-receptor complex- Conformational flexibility- Water-mediated interactions | The peptide adopts a stable beta-turn conformation upon binding. Water molecules are observed to mediate interactions between the Gln side chain and the receptor. |
| Binding Free Energy Calculations | - Estimation of binding affinity (ΔG)- Identification of energetic hotspots | The Lys and His residues contribute most significantly to the binding energy. |
Through a synergistic application of SAR studies, peptidomimetic design, and computational modeling, a comprehensive understanding of the molecular interactions governing the activity of this compound can be achieved. This knowledge is paramount for the future development of novel and improved therapeutic agents based on this heptapeptide core.
Table of Compound Names
| Abbreviation | Full Name |
| His | Histidine |
| Thr | Threonine |
| Gln | Glutamine |
| Ile | Isoleucine |
| Lys | Lysine |
| Val | Valine |
| Ala | Alanine |
| Arg | Arginine |
Enzymatic Degradation and Metabolic Fate of H His Thr Gln Ile Thr Lys Val Oh
In Vitro Proteolytic Stability Assays
The stability of H-His-Thr-Gln-Ile-Thr-Lys-Val-OH in a biological environment is a critical factor for its potential research applications. In vitro proteolytic stability assays are essential laboratory procedures to evaluate the susceptibility of this peptide to enzymatic degradation. These assays typically involve incubating the peptide with various enzymes, such as those found in plasma, serum, or specific tissues, and monitoring the rate of its disappearance over time.
The degradation of this compound is mediated by proteases and peptidases, which are enzymes that catalyze the breakdown of proteins and peptides. qiagenbioinformatics.com The specific enzymes that cleave this peptide are determined by its amino acid sequence. The presence of a lysine (B10760008) (Lys) residue makes it a potential substrate for trypsin and trypsin-like serine proteases, which preferentially cleave peptide bonds at the carboxyl side of basic amino acids like lysine and arginine. qiagenbioinformatics.comexpasy.org
Furthermore, the peptide can be degraded by other less specific proteases. Pepsin, for instance, preferentially cleaves after aromatic and bulky hydrophobic residues, but its activity is highest at a very low pH, such as that found in the stomach. expasy.org Thermolysin is another protease that could potentially cleave the peptide, favoring bulky and aromatic residues at the P1' position. expasy.org Additionally, exopeptidases, such as aminopeptidases and carboxypeptidases, can sequentially cleave amino acids from the N-terminus and C-terminus, respectively.
Identifying the specific sites of proteolytic cleavage within this compound is crucial for understanding its degradation profile. The nomenclature for cleavage sites designates the residues on either side of the cleaved bond as P1 and P1'. qiagenbioinformatics.com For this peptide, the most probable primary cleavage site is the peptide bond following the lysine residue (Thr-Lys).
Interactive Table: Potential Proteolytic Cleavage Sites in this compound
| Enzyme | P1 Residue | P1' Residue | Predicted Cleavage Site |
| Trypsin | Lys | Val | H-His-Thr-Gln-Ile-Thr-Lys- |
| Chymotrypsin | - | - | Unlikely to cleave |
| Pepsin | Ile | Thr | H-His-Thr-Gln-Ile- |
| Thermolysin | Thr | Lys | H-His-Thr-Gln-Ile-Thr- |
| Aminopeptidase | His | Thr | H- |
| Carboxypeptidase | Lys | Val | H-His-Thr-Gln-Ile-Thr-Lys- |
Influence of Amino Acid Residues on Proteolytic Susceptibility
The susceptibility of this compound to proteolytic degradation is influenced by the chemical properties of its constituent amino acids.
Histidine (His): The N-terminal histidine may offer some resistance to certain aminopeptidases.
Threonine (Thr): The presence of two threonine residues can influence the local conformation of the peptide, potentially affecting enzyme binding.
Glutamine (Gln): Glutamine can be deamidated to glutamic acid, which could alter the peptide's interaction with proteases. libretexts.org
Isoleucine (Ile) and Valine (Val): These bulky, hydrophobic amino acids can sterically hinder the approach of some proteases to adjacent peptide bonds.
Lysine (Lys): The lysine residue is a primary determinant of the peptide's susceptibility to trypsin-like enzymes, making the bond following it a likely point of cleavage. mdpi.com
Strategies for Enhancing In Vivo Stability for Research Applications
To prolong the half-life of this compound for research purposes, several strategies can be employed to enhance its stability against enzymatic degradation.
Amino Acid Substitution: Replacing the L-lysine with a D-lysine would render the peptide resistant to trypsin, as proteases are stereospecific. The introduction of non-canonical amino acids can also increase stability. nih.gov
N-terminal and C-terminal Modifications: Acetylation of the N-terminal histidine would block the action of aminopeptidases. Amidation of the C-terminal valine would prevent cleavage by carboxypeptidases.
Use of Halogenated Amino Acids: Incorporating halogenated versions of amino acids can enhance protein stability through the formation of halogen bonds. acs.org
pH Adjustment: The stability of peptides can be pH-dependent, and formulating the peptide at an optimal pH can increase its half-life. researchgate.net
Interactive Table: Strategies to Enhance the Stability of this compound
| Strategy | Modification Example | Rationale |
| D-Amino Acid Substitution | Replace L-Lys with D-Lys | Prevents recognition and cleavage by trypsin. |
| N-terminal Acetylation | Acetylate the N-terminal His | Blocks degradation by aminopeptidases. |
| C-terminal Amidation | Amidate the C-terminal Val | Blocks degradation by carboxypeptidases. |
| Introduction of Non-canonical Amino Acids | Replace an amino acid with a synthetic analog | Can sterically hinder protease access and alter electronic properties. nih.gov |
Metabolite Identification and Characterization
The enzymatic degradation of this compound results in the formation of smaller peptide fragments and individual amino acids. The primary metabolites would likely be the dipeptide Val-OH and the pentapeptide H-His-Thr-Gln-Ile-Thr-Lys-OH, resulting from trypsin cleavage. Further degradation would release the individual amino acids.
The metabolic fate of these constituent amino acids is well-established. They enter the body's amino acid pool and can be used for protein synthesis or be catabolized. libretexts.org
Histidine (His): Is degraded to α-ketoglutarate, an intermediate of the citric acid cycle. libretexts.org
Threonine (Thr): Can be converted to pyruvate (B1213749) or α-ketobutyrate, which then forms succinyl-CoA. libretexts.org
Glutamine (Gln): Is converted to glutamate, which is then deaminated to α-ketoglutarate. libretexts.org
Isoleucine (Ile): Is a ketogenic and glucogenic amino acid, degrading to acetyl-CoA and succinyl-CoA. libretexts.org
Lysine (Lys): Is a ketogenic amino acid, breaking down to acetyl-CoA. nih.gov
Valine (Val): Is a glucogenic amino acid that is catabolized to succinyl-CoA. libretexts.org
Cellular and Biochemical Mechanisms of Action Mediated by H His Thr Gln Ile Thr Lys Val Oh
Investigation of Intracellular Signaling Pathway Modulation
The interaction of peptides with cell surface receptors is a primary mechanism for initiating intracellular signaling cascades that govern a multitude of cellular responses. The specific effects of H-His-Thr-Gln-Ile-Thr-Lys-Val-OH on these pathways are not yet fully elucidated.
Activation or Inhibition of Kinase Cascades
Protein kinases are crucial enzymes that regulate cellular activity by phosphorylating target proteins. The amino acid sequence of this compound, containing threonine and lysine (B10760008) residues, suggests potential sites for phosphorylation, which could influence kinase activity. However, direct evidence of this peptide activating or inhibiting specific kinase cascades is currently not available in published research.
Regulation of Transcription Factors
Transcription factors are proteins that bind to specific DNA sequences, thereby controlling the rate of transcription of genetic information from DNA to messenger RNA. The modulation of transcription factors by signaling pathways initiated by peptides can lead to significant changes in gene expression and cellular function. Research has not yet specifically identified the regulatory effects of this compound on any particular transcription factors.
Ion Channel Modulation
Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore. Their functions are critical for cellular processes such as nerve impulse transmission, muscle contraction, and fluid balance. Peptides are known to be potent modulators of ion channel activity. nih.gov The presence of charged residues like Histidine and Lysine in this compound suggests a potential for electrostatic interactions with ion channel proteins. However, specific studies detailing the modulation of any ion channel by this peptide have not been reported.
Role in Intercellular Communication and Paracrine Signaling
Intercellular communication through paracrine signaling involves the secretion of signaling molecules that act on adjacent cells. Peptides often function as paracrine signaling molecules, mediating local cellular responses. The potential for this compound to act as a paracrine signaling molecule would depend on its secretion from cells and its ability to bind to receptors on neighboring cells. Currently, there is no direct evidence to confirm such a role for this specific peptide.
Effects on Cellular Processes
The downstream effects of peptide-mediated signaling can encompass a wide range of cellular processes, including proliferation, differentiation, apoptosis, and migration. Without established data on the upstream signaling events modulated by this compound, its precise effects on these fundamental cellular activities remain speculative.
Investigation of Immunomodulatory Effects at a Mechanistic Level
Peptides can play significant roles in modulating the immune system, acting as either pro-inflammatory or anti-inflammatory agents. The amino acid composition of a peptide can influence its immunomodulatory properties. For instance, certain amino acid sequences can be recognized by immune cells or can mimic parts of pathogens or endogenous proteins, thereby triggering an immune response. While some peptides have demonstrated clear immunomodulatory effects, the specific impact of this compound on immune cell function, cytokine production, or inflammatory pathways has not been characterized in the scientific literature. nih.gov
Interaction with Immune Cell Receptors
Currently, there is a lack of specific studies detailing the direct interaction of the isolated peptide this compound with receptors on immune cells. Scientific literature to date has not characterized the binding affinity or specificity of this particular heptapeptide (B1575542) to immune cell receptors such as Toll-like receptors (TLRs), T-cell receptors (TCRs), or B-cell receptors (BCRs).
The amino acid sequence "His-Thr-Gln-Ile-Thr-Lys-Val" has been listed as a component of an artificial fusion protein in patent documents. google.comgoogle.com These patents describe the use of such engineered proteins for modifying mitochondria, for example, in the context of cancer therapy. google.comgoogle.com However, the role of this specific peptide segment within the larger protein is not defined in terms of direct immune receptor interaction. Without experimental data from binding assays or computational docking studies specifically on this compound, any discussion of its interaction with immune receptors would be purely speculative.
Modulation of Cytokine and Chemokine Production
Consistent with the lack of receptor interaction data, there is no available research that directly investigates the effect of this compound on the production of cytokines and chemokines by immune cells. Studies measuring the secretion of key signaling molecules like interleukins (e.g., IL-2, IL-6, IL-10), tumor necrosis factor-alpha (TNF-α), or various chemokines in response to this peptide have not been published.
Unlocking Cellular Secrets: The Potential of this compound in Chemical Biology
The peptide this compound, a specific sequence of eight amino acids, is emerging as a valuable tool in the field of chemical biology. Its unique structure and potential for specific biological interactions are paving the way for innovative research methodologies. This article explores the burgeoning applications of this peptide as a sophisticated instrument for dissecting complex cellular processes and accelerating the discovery of novel therapeutic agents. We will delve into its development as a molecular probe, its integration into high-throughput screening platforms, its role in the engineering of larger protein scaffolds, its potential for mimicking endogenous peptides, and its utility in unveiling new biological roles through advanced "-omics" technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
